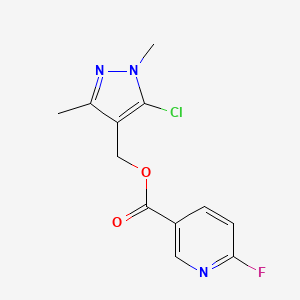

![molecular formula C7H11Cl2N5O B2895140 3-(2-氨基乙基)-7H,8H-[1,2,4]三唑并[4,3-a]哒嗪-8-酮二盐酸盐 CAS No. 2089255-36-5](/img/structure/B2895140.png)

3-(2-氨基乙基)-7H,8H-[1,2,4]三唑并[4,3-a]哒嗪-8-酮二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

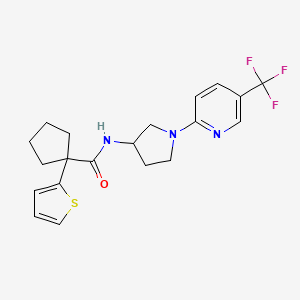

“3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as triazolopyrazines . Derivatives of this compound are found to be P2X7 receptor antagonists and are useful for treating pain or inflammatory disease .

Synthesis Analysis

The synthesis of this compound starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . A known scheme of synthesis starts from 2,3-dichloropyrazine and consists of cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro [1,2,4]triazolo [4,3- a ]pyrazine and its consequent alkylation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolopyrazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, hydrolysis, and alkylation . The reaction sequence starts from known oxalic acid monoamide esters, which are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF .科学研究应用

合成和抗菌活性

研究人员已经合成了一系列与三唑并[4,3-a]哒嗪骨架相关的化合物,展示了显着的抗菌和抗真菌活性。例如,一项研究探索了带有苯磺酰胺部分的新吡唑啉和吡唑衍生物的合成,并评估了它们对革兰氏阴性菌和革兰氏阳性菌以及酵母样真菌的抗菌活性。该研究发现,特定合成化合物的抗菌活性表现显着 (Hassan, 2013)。

抗惊厥活性

另一个研究领域涉及合成 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]哒嗪并测试它们的抗惊厥活性。一项研究合成了 11 种取代的化合物,并在电击诱导的大鼠癫痫发作中对它们进行了评估,确定了几种具有强效抗惊厥活性的化合物。这项研究突出了 1,2,4-三唑并[4,3-a]哒嗪环系作为抗惊厥药物的生物等排体潜力 (Kelley et al., 1995)。

抗癌中间体的合成

3,8-二氯-[1,2,4]三唑并[4,3-a]哒嗪的合成已被研究为小分子抗癌药物的重要中间体。一项研究详细介绍了从 2,3-二氯哒嗪的合成过程,并评估了该方法的效率,表明该化合物与抗癌药物开发有关 (Zhang et al., 2019)。

噻吩并嘧啶衍生物的抗菌评价

对噻吩并嘧啶衍生物的研究显示出有希望的抗菌活性。一项研究描述了杂芳族邻氨基腈衍生物的合成,该衍生物表现出显着的抗菌活性,证明了三唑并[4,3-a]哒嗪衍生物在抗菌药物开发中的潜力 (Bhuiyan et al., 2006)。

合成有效的腺苷人受体拮抗剂

1,2,4-三唑并[4,3-a]哒嗪-3-酮支架已被确定为开发腺苷人受体拮抗剂的多功能支架。一项研究合成了一组针对 hA2A 腺苷受体的衍生物,一些化合物显示出纳摩尔亲和力和高选择性。这些发现表明该化合物在设计神经退行性疾病药物中的效用 (Falsini et al., 2017)。

作用机制

Target of Action

The primary targets of 3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride are the P2X7 receptors . These receptors are a type of purinergic receptor for ATP that plays a crucial role in inflammation and pain signaling . Additionally, this compound has been found to target the human A2A adenosine receptor (AR) .

Mode of Action

This compound acts as an antagonist at the P2X7 receptors . By blocking these receptors, it can inhibit the downstream signaling pathways that lead to inflammation and pain.

Biochemical Pathways

purinergic signaling pathway (through P2X7 receptors) and the adenosine signaling pathway (through A2A adenosine receptors). These pathways play key roles in various physiological processes, including inflammation, pain perception, and possibly neuroprotection .

Pharmacokinetics

It is mentioned that the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .

Result of Action

The antagonistic action of this compound on P2X7 receptors can lead to the alleviation of pain or inflammatory disease . In the context of the A2A adenosine receptor, it’s suggested that the blockade of this receptor can prevent β-amyloid toxicity in neuroblastoma cells exposed to aluminium chloride .

安全和危害

未来方向

The future directions for this compound could involve further exploration of its potential therapeutic uses, particularly in the treatment of pain or inflammatory disease . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety profile .

属性

IUPAC Name |

3-(2-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O.2ClH/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6;;/h3-4H,1-2,8H2,(H,9,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSDHNKJOYFKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)N1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2895057.png)

![N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2895059.png)

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2895070.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2895080.png)